Benzo(a)pyrene, 6,12-dimethoxy-

Description

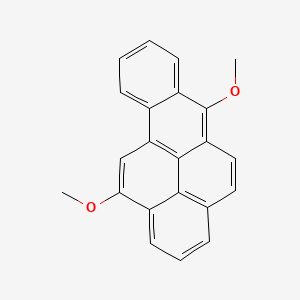

Benzo(a)pyrene, 6,12-dimethoxy- (6,12-diMeO-BaP) is a methoxy-substituted derivative of benzo(a)pyrene (BaP), a polycyclic aromatic hydrocarbon (PAH) notorious for its carcinogenicity. This compound arises as a metabolic byproduct during microbial degradation of BaP, particularly via methylation of dihydrodiol or quinone intermediates . For example, Mycobacterium vanbaalenii PYR-1 produces hydroxymethoxy and dimethoxy derivatives of BaP through catechol-O-methyltransferase activity, suggesting 6,12-diMeO-BaP may form via O-methylation at the 6- and 12-positions of a precursor dihydrodiol or quinone .

Properties

CAS No. |

74192-49-7 |

|---|---|

Molecular Formula |

C22H16O2 |

Molecular Weight |

312.4 g/mol |

IUPAC Name |

6,12-dimethoxybenzo[a]pyrene |

InChI |

InChI=1S/C22H16O2/c1-23-19-12-18-14-7-3-4-8-15(14)22(24-2)17-11-10-13-6-5-9-16(19)20(13)21(17)18/h3-12H,1-2H3 |

InChI Key |

ZKDWUINEEFMCJX-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C3C(=C(C4=CC=CC=C42)OC)C=CC5=C3C1=CC=C5 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzo(a)pyrene, 6,12-dimethoxy- typically involves the methoxylation of benzo(a)pyrene. This can be achieved through the reaction of benzo(a)pyrene with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction conditions often require elevated temperatures and prolonged reaction times to ensure complete methoxylation .

Industrial Production Methods

the general approach would involve large-scale methoxylation reactions under controlled conditions to ensure safety and efficiency .

Chemical Reactions Analysis

Types of Reactions

Benzo(a)pyrene, 6,12-dimethoxy- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinones and other oxygenated derivatives.

Reduction: Reduction reactions can convert it into dihydroxy derivatives.

Substitution: Electrophilic substitution reactions can introduce additional functional groups onto the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like bromine and chlorine can be used for halogenation reactions.

Major Products

The major products formed from these reactions include various quinones, dihydroxy derivatives, and halogenated compounds, depending on the specific reagents and conditions used .

Scientific Research Applications

Benzo(a)pyrene, 6,12-dimethoxy- has several scientific research applications:

Chemistry: It is used as a model compound to study the behavior of PAHs and their derivatives.

Biology: Research on its interactions with biological systems helps in understanding the mechanisms of PAH-induced carcinogenesis.

Medicine: It serves as a reference compound in studies investigating the effects of PAHs on human health.

Industry: It is used in the development of analytical methods for detecting PAHs in environmental samples

Mechanism of Action

The mechanism of action of benzo(a)pyrene, 6,12-dimethoxy- involves its metabolic activation to reactive intermediates that can bind to DNA, forming adducts. These DNA adducts can cause mutations and initiate carcinogenesis. The metabolic activation is primarily mediated by cytochrome P450 enzymes, particularly CYP1A1 . The compound’s interaction with the aryl hydrocarbon receptor (AhR) also plays a significant role in its biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzo(a)pyrene Quinones (e.g., 6,12-Quinone)

- Metabolic Roles: Quinones like 6,12-quinone are potent inhibitors of BaP metabolism (e.g., Kᵢ = 0.10 µM for BP 7,8-dihydrodiol oxidation), whereas methoxy derivatives like 6,12-diMeO-BaP are likely terminal metabolites with lower reactivity .

- Toxicity: Quinones generate reactive oxygen species (ROS) via redox cycling, contributing to oxidative stress. In contrast, methoxy derivatives may exhibit reduced toxicity due to stabilized electronic configurations .

Benzo(a)pyrene Dihydrodiols (e.g., 4,5- and 11,12-Dihydrodiols)

- Formation Pathways : Dihydrodiols (e.g., cis-4,5-dihydrodiol) are primary oxidation products of BaP, formed via dioxygenase activity in bacteria like Citrobacter sp. HJS-1 and M. vanbaalenii PYR-1 . Methoxy derivatives like 6,12-diMeO-BaP arise later in the pathway through methylation of hydroxylated intermediates .

- Environmental Fate: Dihydrodiols are further metabolized into epoxides (e.g., 7,8-dihydrodiol-9,10-epoxide, a potent carcinogen), whereas methoxy derivatives accumulate due to their chemical stability .

Benzo(e)pyrene (Structural Isomer of BaP)

Physicochemical Properties :

Property 6,12-diMeO-BaP (Estimated) Benzo(e)pyrene Log Kow ~6.5 (similar to BaP) 6.44 Henry’s Law Constant ~3.0 × 10⁻⁷ atm·m³/mol 3.0 × 10⁻⁷ Environmental Half-life Longer (persistent) 21.1 days - 6,12-diMeO-BaP’s toxicity is hypothesized to be lower due to methoxy groups impeding DNA adduct formation .

Metabolic and Environmental Significance

Degradation Pathways

6,12-diMeO-BaP is a terminal metabolite in aerobic BaP degradation pathways (e.g., in M. vanbaalenii PYR-1), where initial dioxygenation at the 4,5- or 11,12-positions yields dihydrodiols. Subsequent oxidation and methylation produce methoxy derivatives, which resist further breakdown . In contrast, anaerobic pathways favor hydrogenation reduction, yielding reduced intermediates without methoxy derivatives .

Environmental Persistence

Methoxy groups enhance hydrophobicity (log Kow ~6.5), increasing 6,12-diMeO-BaP’s affinity for soil and organic particles. This persistence contrasts with quinones and dihydrodiols, which degrade faster due to higher reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.